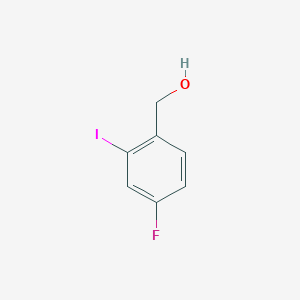

4-Fluoro-2-iodobenzyl alcohol

説明

Significance of Fluorine and Iodine Substitution in Benzyl (B1604629) Alcohol Scaffolds

The introduction of fluorine and iodine atoms onto a benzyl alcohol core profoundly influences its physicochemical properties and reactivity. Fluorine, being the most electronegative element, can alter the acidity of the benzylic proton, influence molecular conformation, and enhance metabolic stability in drug candidates. nih.govnih.gov Its presence can also modulate the lipophilicity of a molecule, a critical parameter in medicinal chemistry. nih.gov

On the other hand, the larger and more polarizable iodine atom serves as an excellent leaving group in nucleophilic substitution reactions and is a key participant in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org Notably, the carbon-iodine bond is amenable to oxidative addition in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. ossila.com The distinct and often complementary roles of fluorine and iodine make di-substituted compounds like 4-Fluoro-2-iodobenzyl alcohol particularly valuable in synthetic strategies that require sequential and site-selective modifications.

Overview of this compound as a Research Compound

This compound is a specialized chemical intermediate that has garnered attention in synthetic organic chemistry. vulcanchem.com Its structure, featuring a fluorine atom at the 4-position and an iodine atom at the 2-position of the benzyl alcohol ring, presents a unique combination of reactive sites. This substitution pattern allows for a high degree of control in synthetic sequences, enabling chemists to selectively functionalize the molecule at different positions. For instance, the iodine atom can be readily displaced or utilized in cross-coupling reactions, while the fluorine atom can influence the electronic properties of the aromatic ring and the reactivity of the benzylic alcohol. The compound serves as a precursor in the synthesis of various complex molecules, including pharmaceutical intermediates like dopamine (B1211576) transporter inhibitors. vulcanchem.com

Historical Context of Halogenated Aromatic Alcohols in Chemical Research

The study and application of halogenated aromatic compounds have a rich history dating back to the early days of organic chemistry. researchgate.net Initially, their utility was recognized in the production of dyes and other industrial chemicals. Over time, with the advent of modern synthetic methodologies, the role of halogenated aromatics, including benzyl alcohols, has expanded dramatically. The development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century was a watershed moment, unlocking the vast potential of iodo- and bromo-substituted aromatics as versatile building blocks. nih.gov The unique properties imparted by fluorine began to be systematically explored in medicinal chemistry in the mid-20th century, leading to the development of numerous blockbuster drugs. nih.gov The synthesis and investigation of poly-halogenated compounds, where different halogens are present on the same aromatic ring, represent a more recent and sophisticated area of research, driven by the need for fine-tuned control over molecular properties and reactivity.

Scope and Objectives of Academic Inquiry on this compound

Academic research on this compound is primarily focused on its application as a building block in the synthesis of novel and complex organic molecules. Key areas of investigation include:

Development of Novel Synthetic Methodologies: Researchers are exploring new and efficient ways to synthesize this compound and its derivatives. This includes the optimization of existing synthetic routes and the development of new catalytic systems.

Exploration of Reactivity: A significant portion of research is dedicated to understanding and exploiting the differential reactivity of the carbon-iodine and carbon-fluorine bonds, as well as the benzylic alcohol group. This allows for the design of elegant and efficient synthetic strategies.

Synthesis of Biologically Active Molecules: The compound is being utilized as a key intermediate in the synthesis of potential drug candidates and other biologically active molecules. vulcanchem.com Its unique substitution pattern can be crucial for achieving the desired pharmacological profile.

Materials Science Applications: The electronic properties conferred by the fluorine and iodine substituents make this and related compounds of interest in the development of new organic materials with specific optical or electronic properties.

Physicochemical and Spectroscopic Data of this compound

The following tables provide a summary of the known physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 937649-01-9 capotchem.cn |

| Molecular Formula | C₇H₆FIO capotchem.cn |

| Molecular Weight | 252.02 g/mol capotchem.cn |

| Boiling Point | 288.3°C (predicted) vulcanchem.com |

| Density | 1.9 g/cm³ (predicted) vulcanchem.com |

Table 2: Spectroscopic Data

| Technique | Data |

|---|

| ¹H NMR (CDCl₃) | δ 7.57 (dd, J = 8.0, 2.6 Hz, 1H), 7.33 (dd, J = 8.5, 5.8 Hz, 1H), 7.04 (td, J = 8.5 Hz, 1H) vulcanchem.com |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the reduction of the corresponding carboxylic acid, 4-fluoro-2-iodobenzoic acid. ossila.combeilstein-journals.org This transformation can be carried out using reducing agents such as borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂). beilstein-journals.org

The reactivity of this compound is dominated by the presence of the iodine and alcohol functional groups. The carbon-iodine bond is particularly susceptible to participation in a variety of transition-metal-catalyzed cross-coupling reactions. vulcanchem.com This allows for the facile introduction of a wide range of substituents at the 2-position of the benzene (B151609) ring. The benzylic alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid, or it can be converted to other functional groups through substitution reactions.

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecular frameworks. Its utility stems from the orthogonal reactivity of its functional groups, which allows for selective transformations at different sites within the molecule.

One notable application is in the synthesis of pharmaceutical intermediates. For example, it serves as a precursor in the synthesis of dopamine transporter (DAT) inhibitors. vulcanchem.com The ability to introduce diverse substituents at the 2-position via cross-coupling reactions, while retaining the fluorine atom and the benzylic alcohol (or a derivative thereof), provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery.

Furthermore, the principles of its reactivity can be extended to the synthesis of other complex targets. The strategic placement of the fluorine and iodine atoms allows for the construction of highly substituted aromatic rings that would be difficult to access through other means.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4-fluoro-2-iodophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWAPLMYVQHMSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)I)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 4 Fluoro 2 Iodobenzyl Alcohol

Oxidation Pathways of the Alcohol Functionality

The primary alcohol group in 4-Fluoro-2-iodobenzyl alcohol is susceptible to oxidation, yielding carbonyl compounds of significant synthetic value. The degree of oxidation can be controlled by the choice of reagents and reaction conditions.

The oxidation of primary alcohols is a fundamental transformation in organic synthesis. libretexts.org Depending on the chosen oxidant, this compound can be converted selectively to 4-fluoro-2-iodobenzaldehyde (B1443373) or further oxidized to 4-fluoro-2-iodobenzoic acid. researchgate.net

For the selective synthesis of the aldehyde, milder oxidizing agents are required to prevent overoxidation. leah4sci.com Pyridinium chlorochromate (PCC) is a classic reagent for this purpose, effectively converting primary alcohols to aldehydes without proceeding to the carboxylic acid. libretexts.orggordon.edu Modern methods often employ catalytic systems that are more environmentally benign. For instance, copper-based catalysts in conjunction with TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and molecular oxygen can achieve high chemoselectivity for the aldehyde under mild conditions. nih.gov

Vigorous oxidation conditions lead to the formation of the corresponding carboxylic acid. libretexts.org Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), generated from chromium trioxide (CrO₃) and sulfuric acid, will readily oxidize the primary alcohol to a carboxylic acid. libretexts.org A process using potassium dichromate has been documented for the oxidation of the structurally similar 3-bromo-4-fluoro-benzyl alcohol to its aldehyde. google.com Similarly, protocols using a combination of sodium bromide (NaBr) and Selectfluor in an aqueous solvent system are effective for converting primary alcohols directly into carboxylic acids. nih.gov

| Oxidizing Agent/System | Product Selectivity | General Conditions |

| Pyridinium chlorochromate (PCC) | Aldehyde | Anhydrous solvent (e.g., CH₂Cl₂) |

| Copper(I) iodide / TEMPO / DMAP | Aldehyde | O₂ atmosphere, room temperature |

| Chromic Acid (H₂CrO₄) | Carboxylic Acid | Aqueous acid, heat |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Basic or acidic solution, heat |

| Sodium Dichromate (Na₂Cr₂O₇) | Carboxylic Acid | H₂SO₄, heat under reflux |

| Selectfluor / NaBr | Carboxylic Acid | CH₃CN/H₂O solvent system |

This table summarizes common oxidation reagents and their typical selectivity for converting primary benzyl (B1604629) alcohols.

Photooxidation offers an alternative pathway for the conversion of alcohols to aldehydes, often proceeding under mild conditions. Research on substituted benzyl alcohols has demonstrated the feasibility of such transformations. For example, the photooxidation of 4-methoxybenzyl alcohol to its corresponding aldehyde has been achieved using a flavin-zinc(II)-cyclen complex as a photocatalyst. nih.govresearchgate.net

The mechanism of this catalytic system involves a photoinduced electron transfer from the benzyl alcohol, which is coordinated to the zinc(II) binding site, to the flavin chromophore upon irradiation. nih.gov In the presence of air, the reduced catalyst is reoxidized, allowing for a catalytic cycle. nih.govresearchgate.net This approach, combining a light-harvesting unit with a substrate binding site, leads to a significantly more efficient process compared to simple intermolecular photosensitization. nih.gov Such a strategy could foreseeably be applied to this compound, providing a green chemistry route to 4-fluoro-2-iodobenzaldehyde.

Reductive Transformations

The this compound molecule possesses two sites amenable to reduction: the carbon-iodine bond and the benzyl alcohol group.

The carbon-iodine bond in aryl iodides is the most reactive among carbon-halogen bonds and can be cleaved under various reductive conditions. fiveable.me This dehalogenation reaction would transform this compound into 4-fluorobenzyl alcohol. Nickel-catalyzed processes using zinc as a reductant have proven effective for the reductive cleavage of the C-I bond in aryl iodides. organic-chemistry.org Similarly, palladium(I) metalloradicals can activate aryl iodides, leading to heterolytic C-I bond cleavage. rsc.org A dehalogenation reaction can also be accomplished with reagents like zinc powder in the presence of acetic acid. youtube.com

| Reagent/System | Reaction Type | Product |

| NiBr₂-bpy / Zn | Catalytic Reduction | 4-Fluorobenzyl alcohol |

| [Pd(PtBu₃)₂]⁺ | Metalloradical-mediated Cleavage | 4-Fluorobenzyl alcohol |

| Zn / Acetic Acid | Direct Reduction | 4-Fluorobenzyl alcohol |

This table presents methods for the dehalogenation of aryl iodides, applicable to this compound.

The benzylic alcohol functionality can be completely reduced to a methyl group, a process known as deoxygenation or hydrodeoxygenation. This transformation converts this compound into 4-fluoro-2-iodotoluene. A classic method for this reduction involves the use of hydriodic acid (HI). researchgate.net More modern and selective methods have also been developed. For instance, chlorodiphenylsilane in the presence of a catalytic amount of indium(III) chloride (InCl₃) has been shown to be highly chemoselective for the reduction of benzylic alcohols to the corresponding alkanes. organic-chemistry.org Catalytic hydrodeoxygenation over palladium-based catalysts under a hydrogen atmosphere is another effective strategy for converting benzyl alcohol to toluene. researchgate.net

| Reagent/System | Reaction Type | Product |

| Hydriodic Acid (HI) | Direct Reduction | 4-Fluoro-2-iodotoluene |

| InCl₃ / ClSiHPh₂ | Catalytic Hydrosilylation/Reduction | 4-Fluoro-2-iodotoluene |

| Pd Catalyst / H₂ | Catalytic Hydrodeoxygenation | 4-Fluoro-2-iodotoluene |

This table outlines methods for the reduction of a benzylic alcohol to an alkane.

Nucleophilic Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group. libretexts.org Therefore, nucleophilic substitution reactions at the benzylic carbon of this compound typically require acid catalysis. thieme-connect.com Protonation of the hydroxyl group converts it into a good leaving group (H₂O), facilitating substitution. libretexts.org

As a primary benzylic alcohol, the substitution can proceed via an Sₙ2 mechanism. ucalgary.caodinity.com However, the formation of a resonance-stabilized benzylic carbocation also makes an Sₙ1 pathway viable. libretexts.orgucalgary.ca This reactivity allows for the synthesis of a wide array of derivatives by introducing various nucleophiles. The reaction with hydrogen halides (HX) can convert the alcohol to the corresponding benzyl halide. libretexts.org Other nucleophiles, such as alcohols, thiols, and carbon-based nucleophiles, can be used to form ethers, thioethers, and new carbon-carbon bonds, respectively. thieme-connect.com The use of elemental iodine as a catalyst for substitution reactions of benzyl alcohols with various nucleophiles has been shown to be an efficient and operationally simple procedure. thieme-connect.com

| Nucleophile | Reagent Example | Product Class |

| Halide | HBr, HCl | Benzyl Halide |

| Alcohol | R'OH / H⁺ | Benzyl Ether |

| Thiol | R'SH / H⁺ | Benzyl Thioether |

| Carbon Nucleophile | Arene / Lewis Acid | Diaryl Methane |

This table provides examples of nucleophilic substitution reactions involving a benzylic alcohol.

Replacement of Halogen Atoms with Diverse Functional Groups

The aromatic ring of this compound contains two halogen atoms, fluorine and iodine, which can potentially be replaced by various functional groups through nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The feasibility and rate of these reactions are highly dependent on the nature of the leaving group and the presence of activating or deactivating substituents on the ring. pressbooks.pub

Generally, the reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I, because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine withdrawing electron density from the ring. However, the C-I bond is significantly weaker than the C-F bond, making iodide a better leaving group in many metal-catalyzed processes or when the leaving group's ability to depart is more critical. For this compound, the iodine atom is the more probable site for substitution in reactions like Ullmann-type couplings due to the weaker C-I bond.

The SNAr mechanism is particularly favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex). pressbooks.pubchemistrysteps.com In this compound, the fluorine atom acts as a moderate electron-withdrawing group, which can activate the ring towards nucleophilic attack.

A variety of nucleophiles can be employed to displace the iodine atom, leading to a diverse range of substituted benzyl alcohol derivatives. These transformations are often facilitated by a copper catalyst in what is known as an Ullmann-type reaction or condensation. wikipedia.org

| Nucleophile | Reagent Example | Potential Product | Reaction Type |

|---|---|---|---|

| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | 4-Fluoro-2-methoxybenzyl alcohol | Ullmann Ether Synthesis |

| Amine (R₂NH) | Aniline (C₆H₅NH₂) | 4-Fluoro-2-(phenylamino)benzyl alcohol | Goldberg Reaction |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 4-Fluoro-2-(phenylthio)benzyl alcohol | Ullmann-type C-S Coupling |

| Cyanide (CN⁻) | Copper(I) cyanide (CuCN) | 4-Fluoro-2-(hydroxymethyl)benzonitrile | Rosenmund–von Braun reaction |

O-Trifluoromethylsulfinylation Mechanisms

O-Trifluoromethylsulfinylation is a chemical transformation that introduces the trifluoromethylsulfinyl group (-S(O)CF₃) onto an alcohol. This functional group can significantly alter the physicochemical properties of a molecule, which is of interest in medicinal chemistry and materials science. The direct trifluoromethylsulfinylation of alcohols can be achieved under mild conditions using specialized reagents. rsc.org

For this compound, the reaction would proceed by the nucleophilic attack of the hydroxyl group on an electrophilic trifluoromethylsulfinylating agent. A recently developed method utilizes N-hydroxyphthalimide-O-trifluoromethanesulfinate as a potent electrophilic source of the CF₃S(O) group. This approach is notable for proceeding at room temperature without the need for additional activators or additives. rsc.org

The proposed mechanism involves the following steps:

The alcoholic proton of this compound is likely engaged by a mild base or participates in a proton transfer during the reaction.

The lone pair of electrons on the oxygen atom of the benzyl alcohol attacks the sulfur atom of the N-hydroxyphthalimide-O-trifluoromethanesulfinate reagent.

This nucleophilic attack leads to the displacement of the N-hydroxyphthalimide anion, a stable leaving group.

A final deprotonation step yields the product, 4-fluoro-2-iodobenzyl trifluoromethanesulfinate, and regenerates any catalytic base.

This direct and efficient method avoids harsh conditions and demonstrates good functional group tolerance, making it suitable for complex molecules. rsc.org

Electrophilic Aromatic Substitution Patterns

Further substitution on the aromatic ring of this compound via an electrophilic aromatic substitution (EAS) mechanism is governed by the directing effects of the three existing substituents: the fluoro (-F), iodo (-I), and hydroxymethyl (-CH₂OH) groups.

The directing influence of each group is summarized below:

Iodo (-I) group: Similar to fluorine, iodine is an ortho, para-director because of resonance stabilization from its lone pairs. It is also a deactivating group through induction.

Hydroxymethyl (-CH₂OH) group: This group is considered weakly activating and is ortho, para-directing. The alkyl portion is electron-donating through hyperconjugation and weak induction.

The final position of substitution by an incoming electrophile (E⁺) is determined by the cumulative electronic and steric effects of these three groups. The positions ortho and para to each substituent are electronically activated (or least deactivated).

| Position on Ring | Influence from -F (at C4) | Influence from -I (at C2) | Influence from -CH₂OH (at C1) | Overall Likelihood of Substitution |

|---|---|---|---|---|

| C3 | Ortho to -F (Favorable) | Ortho to -I (Favorable) | Meta to -CH₂OH (Unfavorable) | High (Strongly activated by two halogens) |

| C5 | Meta to -F (Unfavorable) | Para to -I (Favorable) | Meta to -CH₂OH (Unfavorable) | Moderate (Activated by -I, but sterically hindered by -F) |

| C6 | Meta to -F (Unfavorable) | Meta to -I (Unfavorable) | Ortho to -CH₂OH (Favorable) | Low (Activated only by -CH₂OH, sterically hindered) |

Based on this analysis, the most probable position for electrophilic attack is the C3 position, as it is ortho to both the fluorine and iodine atoms, receiving additive directing effects from both halogens. The C5 position is also a possibility, being para to the iodine atom, though it is meta to the other two groups. The C6 position is the least likely due to steric hindrance from the adjacent hydroxymethyl group and its meta relationship to both halogens.

Cross-Coupling Reactions (e.g., Suzuki, Ullmann)

The carbon-iodine bond in this compound is an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki and Ullmann reactions are prominent examples.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.orgyoutube.com This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents. sandiego.eduorganic-chemistry.org For this compound, the C-I bond is far more reactive than the C-F bond in the typical palladium catalytic cycle.

The catalytic cycle generally involves three main steps:

Oxidative Addition: A Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) complex.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

| Boronic Acid (R-B(OH)₂) | Typical Catalyst/Ligand | Base | Expected Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Fluoro-[1,1'-biphenyl]-2-yl)methanol |

| Vinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 4-Fluoro-2-vinylbenzyl alcohol |

| Methylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 4-Fluoro-2-methylbenzyl alcohol |

Ullmann Reaction: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.org A more common modern variant, the Ullmann condensation or Ullmann-type reaction, couples an aryl halide with an alcohol, amine, or thiol to form aryl ethers, amines, or thioethers, respectively. wikipedia.orgnih.gov These reactions typically require a copper catalyst (often CuI), a base, and sometimes a ligand to facilitate the process. organic-chemistry.orgnih.gov Again, the C-I bond of this compound would be the reactive site.

The mechanism involves the formation of a copper(I) species (e.g., a copper(I) alkoxide or amide), which then reacts with the aryl iodide. wikipedia.org

Cyclization Reactions and Intramolecular Transformations

The structure of this compound, with functional groups positioned ortho to each other, provides a template for intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems. These transformations often require initial modification of the hydroxymethyl group to introduce a nucleophilic center capable of attacking the C-I bond or another position on the ring.

One hypothetical pathway involves the conversion of the alcohol to a sulfone derivative. For example, the alcohol could be converted to a benzyl bromide, which then reacts with an alkynyl sodium sulfinate. The resulting benzyl alkynyl sulfone could potentially undergo a base-mediated cyclization. In related systems, such cyclizations have been used to synthesize novel 5,6-dihydro-1,4-oxathiin S,S-dioxides. researchgate.net

A plausible intramolecular transformation for a derivative of this compound could proceed via the following general steps:

Functionalization: The -CH₂OH group is converted into a group containing a nucleophile, for example, -CH₂-X-Nu, where X is a linker and Nu is a nucleophilic atom (e.g., O, S, N).

Activation: The C-I bond serves as an electrophilic site. The reaction can be promoted by a base or a transition metal catalyst (e.g., copper or palladium).

Intramolecular Attack: The tethered nucleophile attacks the C-I bond (or a metal-activated intermediate), displacing the iodide and forming a new ring fused to the benzene (B151609) ring.

For instance, conversion of the alcohol to a thiol (-CH₂SH) followed by deprotonation with a base could lead to an intramolecular SNAr reaction, displacing the iodide to form a five-membered sulfur-containing heterocycle. While specific studies on this compound are not prevalent, the principles of intramolecular cyclization are well-established for related 2-halo-substituted benzyl derivatives. nih.gov

Spectroscopic and Structural Analysis of this compound Remains Elusive in Publicly Available Research

A thorough review of scientific literature and chemical databases reveals a significant gap in the publicly accessible spectroscopic and structural data for the chemical compound this compound. Despite its availability from commercial suppliers, detailed experimental data from key analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are not available in published research or spectral databases.

This absence of information prevents a detailed discussion and analysis of its structural and electronic properties as requested. The specific arrangement of the fluoro and iodo substituents on the benzyl alcohol framework is expected to give rise to a unique spectroscopic fingerprint. However, without experimental data, any description would be purely speculative and would not meet the standards of scientific accuracy.

While data exists for related isomers and simpler analogues such as 2-iodobenzyl alcohol, 4-fluorobenzyl alcohol, and 2-fluorobenzyl alcohol, this information cannot be reliably extrapolated to predict the precise spectroscopic characteristics of this compound. The interplay between the electron-withdrawing and donating properties of the substituents, along with their steric effects, would uniquely influence the chemical environment of each atom within the molecule.

A detailed analysis as per the requested outline would require specific data points for each of the following:

¹H NMR: Chemical shifts and coupling constants for the aromatic and methylene (B1212753) protons, which would be influenced by the adjacent iodine and fluorine atoms.

¹³C NMR: Chemical shifts for each carbon atom, revealing the electronic impact of the substituents on the benzene ring and the benzylic carbon.

¹⁹F NMR: The chemical shift of the fluorine atom, a key data point for fluorinated organic compounds.

IR Spectroscopy: Characteristic absorption bands for the hydroxyl group (O-H stretch), the carbon-fluorine bond (C-F stretch), and the aromatic ring.

Mass Spectrometry: The molecular ion peak to confirm the molecular weight and the fragmentation pattern to understand the compound's stability and decomposition pathways.

X-ray Crystallography: The precise bond lengths, bond angles, and crystal packing structure in the solid state.

Until such data is generated and made publicly available through scientific publication or deposition in a database, a comprehensive and scientifically rigorous article on the spectroscopic characterization of this compound cannot be constructed.

Spectroscopic Characterization and Structural Elucidation in Research

Advanced Spectroscopic Methods (e.g., EPR for mechanistic insights)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying molecules with unpaired electrons, such as free radicals. In the context of 4-Fluoro-2-iodobenzyl alcohol, EPR spectroscopy would be an invaluable tool for investigating potential radical-mediated reaction mechanisms. For instance, the homolytic cleavage of the carbon-iodine bond upon photolysis or chemical initiation could generate a 4-fluoro-benzyl radical. EPR spectroscopy could detect and characterize this transient radical intermediate, providing crucial information about its electronic structure and reactivity.

The analysis of the EPR spectrum would involve the determination of the g-factor and hyperfine coupling constants. The hyperfine coupling of the unpaired electron with the magnetic nuclei in the radical (1H, 19F) would provide a detailed map of the spin density distribution, offering insights into the electronic effects of the fluorine and hydroxymethyl substituents on the benzyl (B1604629) radical.

Theoretical and Computational Chemistry of 4 Fluoro 2 Iodobenzyl Alcohol

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of molecules like 4-Fluoro-2-iodobenzyl alcohol. iaea.org These methods allow for the optimization of molecular geometry and the calculation of various electronic properties that govern the molecule's behavior. nih.gov For a related compound, (Z)-2-iodocinnamaldehyde, DFT calculations confirmed that its planar structure was an intrinsic property of the molecule rather than an artifact of crystal packing forces. mdpi.comnih.gov This highlights the power of computational methods to predict and verify molecular conformations.

The presence of two different halogen atoms, fluorine and iodine, on the benzyl (B1604629) ring has a significant and complex influence on the electronic properties of this compound. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). In contrast, iodine is much less electronegative but is highly polarizable due to its large, diffuse electron cloud.

The interplay of these effects modulates the electron density distribution across the aromatic ring and influences the reactivity of the benzylic alcohol group. The strong electronegativity of fluorine can decrease the electron density of the ring, while the polarizability of iodine can be crucial for intermolecular interactions. youtube.com The polarizability and the resulting potential for a positive electrostatic region (the σ-hole) on the iodine atom are key to its ability to act as an electron acceptor in certain interactions. nih.govyoutube.com

| Compound | Dipole Moment (Debye) | Polarizability (α) | HOMO Energy (eV) | LUMO Energy (eV) |

| Benzyl Alcohol | 1.71 | 12.3 | -6.5 | 0.2 |

| 4-Fluorobenzyl alcohol | 2.45 | 12.2 | -6.7 | -0.1 |

| 2-Iodobenzyl alcohol | 1.95 | 16.5 | -6.3 | -0.5 |

| This compound | ~2.20 | ~16.4 | ~-6.6 | ~-0.4 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. eurjchem.com For this compound, this could involve modeling its conversion to other derivatives, such as the corresponding benzyl halide. The typical mechanism for the reaction of a secondary alcohol with an acid like HBr proceeds via an SN1 pathway, which involves protonation of the alcohol, departure of a water molecule to form a carbocation, and subsequent nucleophilic attack. youtube.comnih.gov

Using computational methods, researchers can map the potential energy surface of the reaction. nih.gov This involves:

Geometry Optimization: Calculating the lowest-energy structures of the reactant (this compound), intermediates (e.g., the protonated alcohol and the secondary carbocation), and the final product.

Transition State Search: Locating the transition state structure for each step of the reaction. The transition state is the highest energy point along the reaction coordinate.

Frequency Calculations: Confirming the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Such studies, often employing DFT, provide a detailed understanding of reaction feasibility, kinetics, and potential side reactions. dntb.gov.ua

Molecular Dynamics and Docking Simulations for Biological Interactions (e.g., protein-ligand halogen bonding)

Molecular docking and molecular dynamics (MD) simulations are essential computational techniques for predicting and analyzing how a molecule like this compound might interact with a biological target, such as a protein enzyme. researchgate.net

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For halogenated compounds, a key interaction is the halogen bond. youtube.com The iodine atom in this compound is a particularly effective halogen bond donor. This is due to the formation of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-I covalent bond. nih.gov This positive region can interact favorably with an electron-rich atom (a Lewis base), such as a backbone carbonyl oxygen in a protein. Docking studies can predict the geometry of these halogen bonds, including the distance and angles that characterize the interaction. youtube.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the protein-ligand complex over time. An MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion. This provides insights into the stability of the predicted binding pose and the specific interactions, like halogen and hydrogen bonds, that maintain the complex. researchgate.net

Table 2: Typical Geometrical Parameters for Halogen Bonds in Protein-Ligand Complexes

| Parameter | Description | Typical Value Range |

| X···O Distance | The distance between the halogen (I) and the acceptor atom (O). | I···O < 3.50 Å |

| Angle θ1 (C-X···O) | The angle formed by the covalently bonded carbon, the halogen, and the acceptor atom. | 140° - 180° |

| Angle θ2 (X···O=C) | The angle reflecting the interaction with the lone pair of the acceptor oxygen. | 90° - 120° |

The strength of halogen bonds generally increases with the size and polarizability of the halogen atom, following the trend I > Br > Cl > F. youtube.com Therefore, the iodine atom on this compound would be expected to form the most significant halogen bonds.

Structure-Activity Relationship (SAR) Prediction based on Computational Studies

Structure-Activity Relationship (SAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are central to modern SAR analysis. iaea.org

For a series of compounds related to this compound, a computational SAR study would involve several steps:

Descriptor Calculation: A range of molecular descriptors would be calculated for each analog in the series using quantum chemical methods. These descriptors quantify various electronic and steric properties.

Model Building: A statistical model is then built to find a mathematical relationship between the calculated descriptors and the experimentally measured biological activity.

Table 3: Example Molecular Descriptors for a QSAR Study

| Descriptor Class | Example Descriptors | Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges, Polarizability | Govern reaction tendencies and electrostatic interactions. |

| Steric | Molecular Volume, Surface Area, Specific shape indices | Influence how a molecule fits into a binding site. |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Relates to the compound's ability to cross biological membranes. |

By identifying which descriptors are most important for activity, these QSAR models can guide the rational design of new, more potent molecules. For example, a model might reveal that a strong halogen bond donor capability (related to the σ-hole magnitude) and a specific dipole moment are critical for high activity, directing chemists to synthesize new analogs with these optimized properties.

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Role in the Synthesis of Complex Organic Molecules

The strategic placement of the fluoro, iodo, and alcohol groups on the aromatic ring makes 4-fluoro-2-iodobenzyl alcohol a valuable building block for the construction of intricate molecular architectures. The alcohol group can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a handle for further synthetic transformations. The presence of both fluorine and iodine atoms allows for selective and sequential cross-coupling reactions, enabling the stepwise assembly of complex structures.

Japanese scientists have highlighted the challenges in synthesizing complex and bulky organic molecules, noting that their intricate structures can make them energetically unfavorable and difficult to produce in useful quantities. eurekalert.org The development of efficient synthetic pathways is crucial for accessing these novel molecules, which have potential applications in biomedical research and materials science. eurekalert.org Polyfluorinated benzyl (B1604629) alcohols, in general, are recognized as important intermediates in the synthesis of pharmaceuticals and other materials. researchgate.net

Utility in the Introduction of Fluorine and Iodine Moieties into Target Compounds

The presence of both fluorine and iodine on the benzyl alcohol scaffold provides a dual functionality that is highly advantageous in organic synthesis. The iodine atom can readily participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of the fluorinated benzyl moiety into a larger molecule. This is a common strategy for incorporating fluorine, an element known to enhance the metabolic stability and binding affinity of drug candidates.

The carbon-iodine bond is relatively weak and can be selectively cleaved under conditions that leave the more robust carbon-fluorine bond intact. This differential reactivity is a cornerstone of its utility, enabling chemists to perform sequential reactions at the two halogen positions.

Precursor in the Synthesis of Bioactive Heterocycles (e.g., Phthalide, Isocoumarin)

This compound serves as a precursor to 4-fluoro-2-iodobenzoic acid, a key building block for the synthesis of bioactive bicyclic heterocycles like phthalides and isocoumarins. ossila.com These heterocyclic systems are present in a variety of natural products and pharmaceuticals. The synthesis of these compounds from 4-fluoro-2-iodobenzoic acid can be achieved through Sonogashira-type reactions. ossila.com The reaction conditions can be tuned to selectively favor the formation of either the 5-exo-dig cyclization product (phthalide) or the 6-endo-dig cyclization product (isocoumarin). ossila.com Specifically, lower temperatures (e.g., 25 °C) tend to favor the formation of the phthalide, while higher temperatures (e.g., 100 °C) promote the formation of the isocoumarin. ossila.com

Building Block for Hypervalent Iodine Reagents (e.g., Pseudocyclic Benziodoxole Tosylates)

Hypervalent iodine compounds are a class of reagents that have gained significant popularity in organic synthesis due to their low toxicity and versatile reactivity, often mimicking the properties of heavy metal reagents without the associated environmental concerns. princeton.eduorganic-chemistry.org this compound can be oxidized to the corresponding 4-fluoro-2-iodobenzoic acid, which is a precursor for the synthesis of pseudocyclic benziodoxole tosylates. ossila.com These compounds are effective hypervalent iodine oxidants. ossila.com The synthesis involves a ligand transfer reaction between 4-fluoro-2-iodobenzoic acid and PhI(OH)OTs. ossila.com An advantage of these reagents is that the reduced form, 2-iodobenzoic acid, can often be recovered and recycled. umn.edu

Intermediate in the Synthesis of Radiolabeled Compounds for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiotracers to visualize and quantify biological processes in vivo. frontiersin.org Fluorine-18 (B77423) is a widely used radionuclide for PET due to its favorable physical characteristics, including a half-life of 109.7 minutes and low positron energy. frontiersin.orgnih.govnih.gov this compound is a precursor for the synthesis of various PET tracers.

The synthesis of PET tracers often involves the late-stage introduction of the fluorine-18 isotope. nih.gov One common strategy is the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. While direct C-¹⁸F bond formation on biomolecules can be challenging due to the harsh reaction conditions required, indirect labeling methods are often employed. researchgate.net Small molecules like [¹⁸F]fluorobenzyl alcohol derivatives can be synthesized and then conjugated to a larger molecule of interest. This approach allows for the radiolabeling of peptides, proteins, and other biomolecules that would not withstand direct fluorination conditions. researchgate.net The development of efficient and automated ¹⁸F-labeling procedures is an active area of research to facilitate the production of a wide range of radiotracers. nih.gov

Radiolabeled compounds derived from this compound and its analogs are crucial for developing PET tracers that target specific biological entities, such as neurotransmitter transporters and cell surface receptors.

Dopamine (B1211576) Transporter (DAT): The dopamine transporter is a key target in the study of neurodegenerative disorders like Parkinson's disease. nih.gov PET imaging of DAT allows for the in vivo quantification of dopaminergic neuron loss. nih.gov Several ¹⁸F-labeled tracers have been developed for this purpose, many of which are derivatives of cocaine. nih.govresearchgate.net The development of new and improved DAT tracers is an ongoing effort in radiopharmaceutical chemistry. mdpi.com

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is often overexpressed in various cancers. nih.govnih.gov PET tracers targeting the EGFR kinase domain have been developed to quantify receptor expression and to differentiate between mutational statuses of the receptor. nih.govnih.govmdpi.com Both carbon-11 (B1219553) and fluorine-18 have been used to label these tracers. nih.gov The longer half-life of fluorine-18 can be advantageous for imaging studies that require longer acquisition times. nih.gov

Tropomyosin Receptor Kinase B/C (TrkB/C): TrkB and TrkC are receptors for brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3), respectively, and are involved in neuronal development and function. nih.gov Dysregulation of TrkB/C signaling has been implicated in various central nervous system disorders. researchgate.net The development of PET tracers for TrkB/C, such as [¹⁸F]TRACK, allows for the in vivo imaging of these receptors, which can aid in understanding their role in disease and in the development of new therapeutics. nih.govresearchgate.netneurodegenerationresearch.eu

Application in Asymmetric Synthesis (e.g., Chiral Fluorenols)

This compound serves as a potential precursor for the synthesis of chiral fluorenols, a class of compounds with significant applications in materials science and as chiral ligands in asymmetric catalysis. The enantioselective synthesis of chiral fluorenols can be achieved through advanced palladium-catalyzed methodologies, such as the enantioconvergent synthesis employing a palladium(II)/chiral norbornene cooperative catalysis system. nih.govrsc.orgrsc.org

While direct literature on the use of this compound in this specific transformation is not prevalent, the established methodology for the synthesis of chiral fluorenols from racemic secondary ortho-halobenzyl alcohols provides a strong basis for its potential application. nih.gov This process typically involves an enantioconvergent approach where a racemic secondary benzyl alcohol is reacted with an aryl iodide in the presence of a palladium catalyst and a chiral norbornene derivative. nih.govrsc.orgrsc.org

The reaction mechanism is believed to proceed via a dual catalytic cycle. Initially, a palladium(II) species facilitates the oxidation of the racemic secondary alcohol to an achiral ketone intermediate. Subsequently, a palladium(0)/chiral norbornene co-catalyzed asymmetric Catellani-type reaction occurs between the in situ generated ketone and the aryl iodide. nih.gov This sequence leads to the formation of the enantioenriched fluorenol. The chirality of the final product is induced by the chiral norbornene ligand, which controls the stereochemistry of the C-H activation and subsequent intramolecular cyclization.

This synthetic strategy has demonstrated high efficiency and excellent enantioselectivity for a wide range of substrates, affording diverse and functionalized chiral fluorenols. nih.gov The reaction conditions are typically optimized to ensure both high yield and high enantiomeric excess (e.e.).

Below is a representative example of an enantioconvergent synthesis of a chiral fluorenol using a substituted secondary benzyl alcohol and an aryl iodide, illustrating the key parameters of this type of transformation.

Table 1: Enantioconvergent Synthesis of a Chiral Fluorenol

| Entry | Reactant 1 | Reactant 2 | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | e.e. (%) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | Racemic 1-(2-bromophenyl)ethanol | Iodobenzene | Pd(OAc)₂ | Chiral Norbornene* | K₂CO₃ | 1,2-Dichloroethane (DCE) | 110 | 89 | 99 |

*The specific structure of the chiral norbornene can be varied to optimize enantioselectivity.

This methodology showcases a powerful approach to the asymmetric synthesis of complex chiral molecules, where this compound could potentially be utilized as a key building block for the construction of fluorine-containing chiral fluorenols.

Applications in Medicinal Chemistry and Drug Discovery Research

Development of Pharmaceutical Leads and Drug Candidates

The development of new drugs often begins with the identification of a promising molecular framework, or scaffold, which can be chemically modified to optimize therapeutic activity. Halogenated benzyl (B1604629) alcohols, including 4-fluoro-2-iodobenzyl alcohol, are valued as versatile intermediates in this process.

This compound and its derivatives serve as crucial building blocks in the synthesis of more complex molecules with potential therapeutic applications. The presence of three distinct functional handles—the alcohol, the fluorine, and the iodine—allows for a variety of chemical transformations, making it a valuable starting material for creating diverse chemical libraries.

For instance, the related compound, 1-(bromomethyl)-4-fluoro-2-iodobenzene, which can be derived from this compound, has been utilized in the synthesis of novel dopamine (B1211576) transporter (DAT) inhibitors. nih.gov In one study, this bromo-derivative was used to prepare 2-((4-Fluoro-2-iodobenzyl)thio)ethan-1-ol, a key intermediate in the development of atypical DAT inhibitors aimed at having reduced hERG (human Ether-à-go-go-Related Gene) activity. nih.gov This highlights the role of the 4-fluoro-2-iodobenzyl moiety as a foundational structure for constructing sophisticated molecules designed to interact with specific biological targets.

The utility of halogenated aromatic compounds as scaffolds is a recurring theme in medicinal chemistry. For example, 4-iodobenzyl alcohol is used in the preparation of various esters and thioesters, demonstrating the reactivity of the benzyl alcohol group in forming new linkages for drug discovery. shlzpharma.com Similarly, 4-fluorobenzyl alcohol is recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, where the fluorine atom is introduced to enhance biological activity. chemimpex.com

The introduction of halogen atoms into a drug candidate can significantly alter its physicochemical properties, most notably its lipophilicity (fat-solubility) and ability to cross biological membranes. nih.gov These properties are critical for determining how a drug is absorbed, distributed, metabolized, and excreted (ADME).

Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to permeate lipid-rich cell membranes. nih.gov Research has quantified this effect; for example, replacing a hydrogen atom with a chlorine atom can increase a compound's membrane permeability coefficient by a factor of approximately two, while a trifluoromethyl group can increase it by a factor of about nine. nih.gov

The specific combination of fluorine and iodine in this compound presents a unique case.

Fluorine: Often added to drug molecules to block metabolic oxidation and increase lipophilicity, thereby improving oral bioavailability and in vivo stability. chemimpex.com

Iodine: As a large and polarizable atom, it can form strong halogen bonds, which are non-covalent interactions that can influence drug-receptor binding.

While halogenation often enhances membrane permeation, the effect can depend on the specific molecule and its environment. In some cases, increasing the size of a lipophilic ion through halogenation can decelerate its transmembrane movement. researchgate.net The interplay between the electron-withdrawing fluorine and the larger, more polarizable iodine on the benzyl alcohol scaffold allows for fine-tuning of these properties to achieve a desired pharmacological profile.

Investigations into Biological Activity

Derivatives of benzyl alcohol have been explored for a range of biological activities, including antimicrobial and anticancer effects. The presence of halogens can potentiate this activity.

Benzyl alcohol itself is known to have bacteriostatic properties, making it effective as an antimicrobial preservative against Gram-positive bacteria, fungi, and yeasts. phexcom.commdpi.com Its mechanism is believed to involve the disruption of microbial cell membrane integrity, leading to cell lysis. patsnap.com

The antimicrobial activity of benzyl alcohol derivatives can be enhanced through chemical modification, including halogenation. Studies on various synthesized benzyl alcohol derivatives have demonstrated their potential against pathogenic bacteria. For example, a study examining a series of derivatives found them to be particularly potent against Pseudomonas aeruginosa, with one compound showing efficacy that surpassed the standard antibiotic amoxicillin. smu.ac.zaresearchgate.net Another investigation confirmed the antibacterial efficacy of benzyl acetate (B1210297) derivatives against Staphylococcus aureus and Shigella spp. researchgate.net While specific studies on this compound are limited, the established antimicrobial profile of the parent scaffold suggests that its halogenated derivatives are promising candidates for further investigation in this area.

Table 1: Reported Antimicrobial Activity of Benzyl Alcohol phexcom.com

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Aspergillus niger | 5000 |

| Candida albicans | 2500 |

| Escherichia coli | 2000 |

| Pseudomonas aeruginosa | 2000 |

This table shows the general antimicrobial activity of the parent compound, benzyl alcohol.

The benzyl alcohol scaffold has also been investigated for its potential in oncology. Various natural and synthetic derivatives have been evaluated for their antiproliferative effects against human cancer cell lines.

One study assessed a range of benzaldehydes and benzyl alcohols for their cytotoxicity against breast (MDA-MB-231), prostate (PC-3, DU-145), and colon (HT-29) cancer cell lines. researchgate.net The results indicated that certain substitution patterns on the aromatic ring led to significant cell growth inhibition, with some compounds showing potent activity. researchgate.net For instance, o-vanillin demonstrated the highest cytotoxicity across all tested cell lines. researchgate.net

Furthermore, other benzyl alcohol derivatives have shown promise in preclinical studies. The marine-derived compound 3,5-dihydroxy-4-methoxybenzyl alcohol was found to suppress the proliferation of human glioblastoma cells. nih.gov Perillyl alcohol, another related compound, has demonstrated anti-tumor activity across various human cancers by modulating multiple cellular pathways. mdpi.com Although direct studies on the anticancer activity of this compound are not widely published, the demonstrated potential of the broader benzyl alcohol class, combined with the known effects of halogenation on biological activity, makes it a structure of interest for future cancer research.

Table 2: Cytotoxic Activity of Selected Benzyl Alcohol and Benzaldehyde (B42025) Derivatives researchgate.net

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| o-Vanillin (5) | Breast MDA-MB231 | 35.40 ± 4.2 |

| Prostate PC-3 | 47.10 ± 3.8 | |

| Prostate DU-145 | 72.50 ± 5.4 | |

| Colon HT-29 | 85.10 ± 6.5 | |

| Catechol (9) | Breast MDA-MB231 | High Cytotoxicity |

| Prostate PC-3 | High Cytotoxicity | |

| Compound 4 | Breast MDA-MB231 | Potent Activity |

| Prostate PC-3 | Potent Activity | |

| Compound 12 | Breast MDA-MB231 | Potent Activity |

IC₅₀ is the concentration that produces 50% cell growth inhibition. Data represents the potential of the broader chemical class.

Mechanism of Action Studies at a Molecular Level

Understanding how a compound exerts its biological effects at the molecular level is crucial for drug development. For benzyl alcohol and its derivatives, several mechanisms of action have been proposed based on in vitro studies.

As an antimicrobial agent, benzyl alcohol is thought to function by increasing the fluidity of the cell membrane, which disrupts its integrity and leads to the leakage of cellular contents and ultimately cell death. patsnap.comnih.gov

In the context of anticancer activity, studies on related compounds have elucidated more complex mechanisms. For example, 3,5-dihydroxy-4-methoxybenzyl alcohol was shown to inhibit the growth of glioblastoma cells by downregulating key cell growth signaling pathways, including those involving PI3-kinase, Akt, MAPK, and mTOR. nih.gov Simultaneously, it increased the levels of tumor suppressor proteins such as p53 and p21. nih.gov

Similarly, perillyl alcohol has been found to exert its anticancer effects through multiple routes, including:

Inducing apoptosis (programmed cell death) by activating caspases and modulating pro- and anti-apoptotic proteins. mdpi.com

Inhibiting the isoprenylation of proteins like Ras, which are critical for cell proliferation signaling cascades (e.g., RAS-RAF-MEK-ERK). mdpi.com

Causing cell cycle arrest, thereby preventing cancer cells from dividing. mdpi.com

Enzyme Inhibition and Receptor Binding Interactions

While specific enzyme inhibition or receptor binding profiles for this compound are not detailed in current literature, the activities of related compounds provide a basis for its potential applications. For instance, other substituted benzyl alcohols have demonstrated notable enzyme-inhibiting capabilities; p-hydroxybenzyl alcohol has been shown to inhibit several obesity-related enzymes, including pancreatic lipase (B570770) and α-glycosidase. nih.govepa.gov

The inclusion of halogen atoms can significantly influence binding affinity and potency. Fluorine, in particular, is often incorporated into drug candidates to improve metabolic stability and binding interactions. nih.govresearchgate.net Studies involving various fluorobenzyl alcohols have explored their binding mobility within the active site of enzymes like liver alcohol dehydrogenase, demonstrating that halogenation directly impacts how a substrate interacts with protein residues. chemsrc.com Furthermore, the position of the fluorine atom on a molecule can affect receptor affinity, as seen in fluorinated estradiol (B170435) derivatives where a 4-fluoro analogue showed higher affinity for estrogen receptors than a 2-fluoro analogue. nih.gov The dual presence of fluorine and iodine on the benzyl alcohol structure suggests a scaffold designed for specific and potentially potent interactions with biological targets, although empirical data for this compound remains to be established.

Modulation of Cellular Signaling Pathways

The ability of small molecules to modulate cellular signaling pathways is a cornerstone of modern pharmacology. Halogenated organic compounds are frequently used as tools to probe and influence these complex networks. scbt.com However, specific research detailing the effects of this compound on any particular signaling cascade has not been published.

Structure-Based Drug Design and Halogen Bonding

Structure-based drug design (SBDD) is a rational approach in drug discovery that utilizes the three-dimensional structure of a biological target to design and optimize inhibitors. nih.govnih.gov This methodology relies on understanding and exploiting the specific noncovalent interactions between a ligand and its protein target, such as hydrogen bonds, hydrophobic interactions, and, increasingly, halogen bonds. mdpi.com

Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a backbone carbonyl oxygen or a nitrogen atom in a protein. wikipedia.orgacs.org The strength of this interaction is tunable and generally follows the trend I > Br > Cl > F, making iodine an especially potent halogen bond donor in medicinal chemistry. wikipedia.orgnih.gov This interaction has become a key tool for enhancing ligand affinity and selectivity. nih.govnih.gov

Tuning Halogen Bond Strength in Protein-Ligand Complexes (e.g., Aldose Reductase Inhibitors)

The 4-fluoro-2-iodo substitution pattern on the benzyl alcohol ring is an exemplary case for the strategic tuning of halogen bond strength in protein-ligand complexes. This can be illustrated using the well-studied enzyme aldose reductase as a model target.

Aldose reductase (AR) is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. mdpi.comnih.gov The design of potent and selective aldose reductase inhibitors (ARIs) often relies on SBDD to optimize interactions within the enzyme's active site. nanobioletters.comnih.gov

In a hypothetical complex between a ligand containing the 4-fluoro-2-iodobenzyl moiety and aldose reductase, the two halogen atoms would play distinct but cooperative roles:

The Iodine Atom as a Halogen Bond Donor: The iodine at the 2-position, being large and highly polarizable, can function as a strong halogen bond donor. nih.gov It can form a short, directional halogen bond with a Lewis basic amino acid residue (e.g., the oxygen of a backbone carbonyl) in the active site of AR. This interaction serves to anchor the inhibitor in a specific, favorable orientation, contributing significantly to its binding affinity.

The Fluorine Atom as a Tuning Element: The fluorine atom at the 4-position is highly electronegative and acts as a strong electron-withdrawing group. While fluorine itself is a very weak halogen bond donor, its presence on the aromatic ring modulates the electronic properties of the entire molecule. wiley-vch.de By withdrawing electron density from the phenyl ring, the fluorine atom increases the magnitude of the positive σ-hole on the iodine atom at the 2-position. nih.gov This electronic modulation enhances the strength of the halogen bond formed between the iodine and the protein, effectively "tuning" the interaction for greater potency.

This strategic interplay, where one halogen forms the primary bond and another modulates its strength, is a sophisticated tactic in modern medicinal chemistry for optimizing protein-ligand interactions.

Table 1: Properties of Halogens in the Context of Halogen Bonding

| Halogen | van der Waals Radius (Å) | Polarizability (ų) | Relative Halogen Bond Strength | Primary Role in this compound |

|---|---|---|---|---|

| Fluorine (F) | 1.47 | 0.56 | Weakest | Electronic Tuning (Inductive Effects) |

| Chlorine (Cl) | 1.75 | 2.18 | Moderate | Bond Donor |

| Bromine (Br) | 1.85 | 3.05 | Strong | Bond Donor |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| p-hydroxybenzyl alcohol |

| cis-4-Benzyl-2,6-diphenyltetrahydropyran |

| Aldose Reductase |

| Pancreatic lipase |

| α-glycosidase |

| Estradiol |

Applications in Materials Science Research

Synthesis of Specialty Chemicals and Functional Materials

As a substituted aromatic compound, 4-Fluoro-2-iodobenzyl alcohol serves as a key intermediate in the synthesis of more complex molecules for materials science. The distinct reactivity of the hydroxyl group, the carbon-iodine bond, and the carbon-fluorine bond allows for sequential and site-selective reactions. This makes it a valuable precursor for creating specialty chemicals and functional materials where precise molecular architecture is critical.

The primary role of this compound is as a monomer or a starting reagent. For instance, halogenated benzyl (B1604629) alcohols are cited as components in the formulation of thermosetting anti-reflective compositions for use in microelectronics manufacturing. google.com In this context, the benzyl alcohol moiety can participate in condensation or cross-linking reactions, while the halogen atoms help to modulate the refractive index and etching characteristics of the resulting coating. google.com

The dual halogenation is particularly significant. The fluorine atom imparts properties associated with fluorinated compounds, such as thermal stability and hydrophobicity, while the iodine atom provides a reactive site for further chemical modification, such as cross-coupling reactions (e.g., Sonogashira, Suzuki, or Heck coupling), which are difficult to achieve with the more inert carbon-fluorine bond. This dual functionality allows it to be a linchpin in the synthesis of precisely engineered functional materials.

Table 1: Potential Contributions of this compound in Synthesis

| Structural Feature | Role in Synthesis | Resulting Material Property |

| Benzyl Alcohol Group | Monomer for polymerization; site for esterification or etherification. | Forms polymer backbones or attaches to other structures. |

| Fluorine Atom | Generally stable; influences electronic properties of the ring. | Enhances thermal stability, chemical resistance, hydrophobicity. researchgate.netfluoropolymers.eu |

| Iodine Atom | Reactive site for cross-coupling, metallation, or nucleophilic substitution. | Allows for post-synthesis modification, cross-linking, or attachment of other functional groups. |

Development of Materials with Tailored Electronic or Optical Properties

The incorporation of this compound into larger molecular or polymeric structures can be used to fine-tune the electronic and optical properties of the resulting materials. The specific substituents on the aromatic ring play a crucial role in determining these characteristics.

Fluorine is the most electronegative element, and its presence in a polymer can create strong, stable carbon-fluorine bonds, leading to materials with high thermal stability and excellent insulating capabilities. researchgate.net Fluorinated polymers are known for their low dielectric constants, making them valuable in electronics as insulating layers. researchgate.net

Furthermore, polymers derived from benzyl alcohol, such as poly(phenylene methylene), have been shown to exhibit intrinsic fluorescence, despite the lack of a traditional conjugated backbone. researchgate.netmdpi.comunimi.it This property is attributed to a phenomenon known as homoconjugation. unimi.it The introduction of heavy atoms like iodine into a fluorescent molecule is a well-established method to influence its photophysical properties. The "heavy atom effect" can enhance intersystem crossing—the transition from a singlet excited state to a triplet excited state—which could be exploited in the design of phosphorescent materials for applications in organic light-emitting diodes (OLEDs) or optical sensing. While specific studies on materials from this compound are not widely documented, the fundamental principles of photophysics suggest its potential in this area.

Table 2: Expected Influence on Electronic and Optical Properties

| Property | Influence of Fluorine | Influence of Iodine | Potential Application |

| Electronic | Increases thermal stability; lowers dielectric constant. researchgate.net | Minimal direct effect compared to fluorine. | High-performance insulators, microelectronics. |

| Optical | Generally enhances transparency. researchgate.net | Can increase refractive index; may induce phosphorescence (heavy atom effect). | Anti-reflective coatings, google.com fluorescent materials, unimi.it phosphorescent materials. |

Integration into Polymeric and Coating Formulations

One of the most direct applications for this compound in materials science is its use as a monomer for creating specialty polymers and coatings. Benzyl alcohol and its derivatives can undergo acid-catalyzed polycondensation to form poly(phenylene methylene) (PPM), a polymer with high thermal stability, hydrophobicity, and fluorescence. mdpi.comunimi.itijltemas.in

By using this compound as a monomer, a functionalized version of PPM can be synthesized. The resulting polymer would have fluorine and iodine atoms attached to its backbone, imparting a unique combination of properties.

Properties from Fluorine: The presence of fluorine would likely enhance the polymer's chemical resistance, lower its surface energy, and increase its hydrophobicity. researchgate.netfluoropolymers.eu These characteristics are highly desirable for creating protective coatings that are resistant to chemicals, water, and oils. researchgate.net

Properties from Iodine: The iodine atom offers several possibilities. It can serve as a handle for post-polymerization modification, allowing for the grafting of other polymer chains or the attachment of specific functional groups. The carbon-iodine bond can also be targeted for cross-linking reactions to improve the mechanical stability and solvent resistance of the material. Furthermore, polymers containing iodine have been explored for creating antibacterial and antifouling surfaces, where the iodine can be complexed to act as an antimicrobial agent. nih.govresearchgate.net

This multifunctional nature makes polymers derived from this compound promising candidates for advanced coating formulations, such as anti-corrosion coatings that are also fluorescent for damage detection, unimi.it or bio-compatible coatings with antifouling properties. nih.gov

Future Perspectives and Emerging Research Directions

Catalytic Asymmetric Synthesis Utilizing 4-Fluoro-2-iodobenzyl alcohol Derivatives

The development of methods for creating chiral molecules is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. Catalytic asymmetric synthesis, which uses small amounts of a chiral catalyst to generate large quantities of a single enantiomer, is a highly sought-after strategy. Derivatives of this compound are promising substrates for such transformations.

Emerging research focuses on the use of transition-metal-catalyzed asymmetric reactions, such as the Tsuji-Trost reaction, for the preparation of chiral benzylic compounds. researchgate.netnih.gov These reactions involve the formation of an unstable η³-benzyl–palladium complex, making catalytic asymmetric benzylation more challenging than allylation. nih.gov The electronic properties of the 4-fluoro-2-iodobenzyl scaffold could significantly influence the stability and reactivity of these intermediates. The electron-withdrawing nature of the fluorine and iodine atoms can modulate the electron density of the aromatic ring, impacting the efficiency and stereoselectivity of the catalytic cycle.

Future work will likely involve the design of novel chiral ligands that can effectively control the stereochemical outcome of reactions involving this compound derivatives. Cooperative catalysis, combining transition metals with organocatalysts like chiral aldehydes or phosphoric acids, represents another promising frontier. nih.govresearchgate.net This dual-catalysis approach could enable highly efficient and enantioselective α-functionalization of various nucleophiles using this compound as the electrophile. researchgate.net An enantioconvergent strategy, where a racemic mixture of a secondary alcohol is converted into a single enantiomer of the product, could also be developed using palladium(II)/chiral norbornene cooperative catalysis. nih.govrsc.org

| Reaction Type | Catalyst System | Potential Application | Reference |

|---|---|---|---|

| Tsuji–Trost Type Benzylation | Palladium with Chiral Ligands (e.g., dppp, R-L1) | Synthesis of unnatural α-benzyl amino acids | researchgate.netnih.gov |

| Enantioconvergent Arylation | Palladium(II) / Chiral Norbornene | Synthesis of enantioenriched tertiary alcohols | nih.govrsc.org |

| Dual Catalysis Functionalization | Chiral Aldehyde / Nickel or Palladium | Asymmetric α-propargylation or α-benzylation of amino acid esters | researchgate.net |

| Asymmetric Cycloadditions | Chiral Phosphoric Acids | Construction of enantioenriched indole-fused heterocycles | researchgate.net |

Novel Reaction Methodologies for Selective Functionalization

The presence of multiple reactive sites—the hydroxyl group, the iodine atom, the fluorine atom, and the aromatic C-H bonds—makes this compound an ideal substrate for developing novel, selective functionalization methods. The distinct reactivity of the C-I and C-F bonds allows for orthogonal chemical modifications.

One emerging area is the use of specialized solvents to promote reactivity. Hexafluoroisopropanol (HFIP), for instance, has been shown to facilitate the dehydration of electron-rich secondary benzyl (B1604629) alcohols for C-S and C-C bond formation, often without the need for an additional catalyst. researchgate.netnih.gov This approach could be adapted for the dehydrative coupling of this compound with various nucleophiles.

Photocatalysis offers another green and efficient route for functionalization. nih.gov Visible-light-mediated reactions can enable C-H alkylation of benzyl alcohols under mild conditions. acs.org For example, a dual-catalysis system using thiobenzoic acid and a metal-based photoredox catalyst can achieve the cross-coupling of benzyl alcohols with α-ketoacid derivatives. acs.org Such methods could be explored for the selective functionalization of the benzylic position of this compound. Furthermore, photocatalytic aerobic oxidation using novel composite materials, such as GO-MIL-100(Fe), can convert benzyl alcohols into corresponding aldehydes, which can then be used in subsequent in-situ reactions to build complex heterocyclic structures. nih.govnih.gov

The iodine atom serves as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of complex carbon-based substituents. Future research will focus on developing chemoselective conditions that allow for the modification of the iodine atom without disturbing the other functional groups.

| Methodology | Key Reagents/Conditions | Targeted Transformation | Reference |

|---|---|---|---|

| Dehydrative Coupling | Hexafluoroisopropanol (HFIP) solvent | Formation of ethers, thioethers, or C-C bonds at the benzylic position | researchgate.netnih.gov |

| Photoredox Catalysis | Visible light, photoredox catalyst (e.g., Ru or Ir complex), Thiobenzoic acid | Cα–H alkylation of the benzyl alcohol | acs.org |

| Aerobic Oxidation | Photocatalyst (e.g., GO-MIL-100(Fe)), Air/O₂ | Conversion of alcohol to aldehyde for tandem reactions | nih.gov |

| Cross-Coupling | Palladium or Copper catalysts | Functionalization at the C-I bond | nih.gov |

Advanced Materials Development based on Halogenated Benzyl Alcohol Scaffolds

Halogenated organic compounds are crucial building blocks in materials science due to their ability to impart unique properties such as thermal stability, flame retardancy, and specific electronic characteristics. The this compound scaffold is a promising precursor for a new generation of advanced materials.

The presence of a fluorine atom can enhance the chemical resistance and thermal stability of polymers and coatings derived from this alcohol. chemimpex.com The heavy iodine atom, on the other hand, can increase the refractive index of materials, making them suitable for optical applications. Furthermore, the C-I bond can be a site for post-polymerization modification, allowing for the fine-tuning of material properties.

Theoretical and experimental studies on the crystallization mechanisms of halogenated benzyl alcohols reveal that weak intermolecular interactions, such as C-H···X and X···X (where X is a halogen), play a key role in stabilizing the crystal packing. nih.gov Understanding and controlling these supramolecular interactions could lead to the design of crystalline materials with tailored solid-state properties, including organic semiconductors or nonlinear optical materials. The interplay between the different halogen atoms (F and I) in directing the self-assembly of molecules is an area ripe for exploration. rsc.org

Additionally, halogenated benzyl alcohols can serve as precursors for specialty polymers or as scaffolds for the synthesis of metal-organic frameworks (MOFs) or the preparation of nanoparticles supported on metal oxides. nbinno.comacs.org The unique electronic signature of the 4-fluoro-2-iodophenyl group could be harnessed in the development of materials for sensors, electronics, or catalysis.

Exploration of New Therapeutic Areas and Target Specificity

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nbinno.com The 4-fluoro-2-iodobenzyl scaffold is therefore an attractive starting point for the synthesis of novel therapeutic agents. The iodine atom provides a convenient point for diversification through cross-coupling chemistry, enabling the rapid generation of a library of analogues for biological screening.

This scaffold can be considered a key intermediate for compounds targeting a wide range of diseases. nbinno.com For example, substituted benzyl alcohols and their derivatives are core structures in many biologically active molecules. The unique substitution pattern of this compound could lead to compounds with novel pharmacological profiles and improved target specificity. Research into chiral esters derived from substituted tetrafluorobenzyl alcohol has shown that different enantiomers can exhibit significantly different insecticidal activities, highlighting the importance of stereochemistry in biological function. nih.gov